Solithromycin

Catalog No.
S543561
CAS No.
760981-83-7
M.F
C43H65FN6O10
M. Wt
845.0 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Solithromycin

CAS Number

760981-83-7

Product Name

Solithromycin

IUPAC Name

(1S,2R,5S,7R,8R,9R,11R,13R,14R)-15-[4-[4-(3-aminophenyl)triazol-1-yl]butyl]-8-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-2-ethyl-5-fluoro-9-methoxy-1,5,7,9,11,13-hexamethyl-3,17-dioxa-15-azabicyclo[12.3.0]heptadecane-4,6,12,16-tetrone

Molecular Formula

C43H65FN6O10

Molecular Weight

845.0 g/mol

InChI

InChI=1S/C43H65FN6O10/c1-12-32-43(8)35(50(40(55)60-43)19-14-13-18-49-23-30(46-47-49)28-16-15-17-29(45)21-28)26(4)33(51)24(2)22-41(6,56-11)37(27(5)36(53)42(7,44)39(54)58-32)59-38-34(52)31(48(9)10)20-25(3)57-38/h15-17,21,23-27,31-32,34-35,37-38,52H,12-14,18-20,22,45H2,1-11H3/t24-,25-,26+,27+,31+,32-,34-,35-,37-,38+,41-,42+,43-/m1/s1

InChI Key

IXXFZUPTQVDPPK-ZAWHAJPISA-N

SMILES

CCC1C2(C(C(C(=O)C(CC(C(C(C(=O)C(C(=O)O1)(C)F)C)OC3C(C(CC(O3)C)N(C)C)O)(C)OC)C)C)N(C(=O)O2)CCCCN4C=C(N=N4)C5=CC(=CC=C5)N)C

Solubility

Soluble in DMSO.

Synonyms

CEM101; CEM101; CEM 101; OP1068; OP1068; OP 1068; Solithromycin

Canonical SMILES

CCC1C2(C(C(C(=O)C(CC(C(C(C(=O)C(C(=O)O1)(C)F)C)OC3C(C(CC(O3)C)N(C)C)O)(C)OC)C)C)N(C(=O)O2)CCCCN4C=C(N=N4)C5=CC(=CC=C5)N)C

Isomeric SMILES

CC[C@@H]1[C@@]2([C@@H]([C@H](C(=O)[C@@H](C[C@@]([C@@H]([C@H](C(=O)[C@](C(=O)O1)(C)F)C)O[C@H]3[C@@H]([C@H](C[C@H](O3)C)N(C)C)O)(C)OC)C)C)N(C(=O)O2)CCCCN4C=C(N=N4)C5=CC(=CC=C5)N)C

Description

The exact mass of the compound Solithromycin is 844.47462 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO.. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Lactones - Macrolides - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human Drugs -> EU pediatric investigation plans. However, this does not mean our product can be used or applied in the same or a similar way.

Antimicrobial Activity Studies:

Solithromycin exhibits a broad spectrum of antimicrobial activity against various bacteria, including some strains resistant to other antibiotics. Researchers are studying its effectiveness against:

  • Atypical pathogens: Mycoplasma pneumoniae and Legionella pneumophila [].
  • Macrolide-resistant strains: Studies are investigating Solithromycin's ability to combat strains resistant to older macrolides like erythromycin [].

These studies aim to determine Solithromycin's potential as a treatment option for infections caused by these challenging bacteria.

Pharmacokinetic and Pharmacodynamic Evaluations:

Scientific research is evaluating Solithromycin's pharmacokinetic (movement within the body) and pharmacodynamic (drug effects) properties. This includes understanding:

  • Absorption, distribution, metabolism, and excretion (ADME) profile [].
  • Dose-response relationships to optimize treatment regimens.
  • Tissue penetration to assess its effectiveness in reaching infection sites.

Investigating Mechanisms of Action:

Researchers are exploring the specific mechanisms by which Solithromycin inhibits bacterial growth. This might involve:

  • Studying how it binds to the ribosome and disrupts protein synthesis in bacteria.
  • Identifying potential resistance mechanisms employed by bacteria against Solithromycin.

Understanding the drug's mode of action is vital for developing strategies to overcome potential resistance and optimize its therapeutic use.

Exploring Potential Synergistic Effects:

Solithromycin might demonstrate synergistic effects when combined with other antibiotics. Scientific studies are investigating its potential to:

  • Enhance the activity of other antibiotics against multidrug-resistant bacteria [].
  • Reduce the emergence of antibiotic resistance when used in combination therapies.

These studies hold promise for developing more effective treatment strategies for complex bacterial infections.

Animal Model Studies:

Solithromycin's efficacy and safety are being evaluated in animal models of various bacterial infections. This allows researchers to:

  • Test its effectiveness against specific pathogens in a controlled setting [].
  • Assess potential side effects and toxicity before human trials.

Solithromycin is a novel macrolide antibiotic derived from the ketolide class, specifically designed to overcome resistance mechanisms that limit the efficacy of traditional macrolides. It is characterized by a unique chemical structure that includes a 14-membered lactone ring and a distinct side chain, which enhances its antibacterial activity against a broad spectrum of pathogens, including those resistant to other antibiotics. Solithromycin has been developed primarily for the treatment of respiratory tract infections and is notable for its oral bioavailability and favorable pharmacokinetic properties.

The chemical reactivity of solithromycin is primarily attributed to its functional groups, which allow it to undergo various reactions:

  • Esterification: The lactone ring can participate in esterification reactions, which may be used to modify its pharmacological properties.
  • Hydrolysis: The compound can hydrolyze under acidic or basic conditions, affecting its stability and bioavailability.
  • Nucleophilic Substitution: The presence of nitrogen atoms in the side chain allows for nucleophilic substitution reactions, facilitating further chemical modifications.

Solithromycin exhibits potent antibacterial activity against a range of Gram-positive and Gram-negative bacteria. Its mechanism of action involves binding to the 50S ribosomal subunit, inhibiting bacterial protein synthesis. Key points regarding its biological activity include:

  • Broad Spectrum: Effective against pathogens like Streptococcus pneumoniae, Haemophilus influenzae, and Mycoplasma pneumoniae.
  • Resistance Mechanisms: Solithromycin has shown effectiveness against strains resistant to erythromycin and azithromycin due to its unique binding site on the ribosome.
  • Anti-inflammatory Properties: Beyond its antibacterial effects, solithromycin may also exhibit anti-inflammatory properties, making it potentially useful in treating conditions like chronic obstructive pulmonary disease.

The synthesis of solithromycin involves several steps:

  • Starting Material Preparation: Initial compounds are prepared through various organic synthesis techniques.
  • Key Reactions:
    • Formation of the lactone ring via cyclization reactions.
    • Introduction of the cladinose sugar moiety through glycosylation methods.
  • Purification: Techniques such as chromatography are employed to isolate pure solithromycin from reaction mixtures.

Notable synthetic routes include:

  • A six-step synthesis involving conjugated double bond formation and macrocyclic ring closure .
  • A total synthesis approach that allows for unique modifications not possible through semi-synthesis .

Solithromycin is primarily used in clinical settings for treating bacterial infections, particularly respiratory tract infections. Its applications include:

  • Community-Acquired Pneumonia: Effective treatment option for patients with pneumonia caused by resistant strains.
  • Acute Bacterial Sinusitis: Used as an alternative therapy when first-line treatments fail.
  • Potential Use in Other Infections: Ongoing research explores its efficacy in treating other bacterial infections.

Research on solithromycin's interactions with other drugs has revealed important considerations for clinical use:

  • Drug-Drug Interactions: Solithromycin can affect the metabolism of other medications due to its influence on cytochrome P450 enzymes.
  • Pharmacokinetic Profiles: Studies have shown that co-administration with certain drugs may alter solithromycin's absorption and elimination rates, necessitating dosage adjustments.

Solithromycin shares structural similarities with other macrolides and ketolides, but it possesses unique features that enhance its effectiveness. Here are some comparable compounds:

CompoundClassUnique Features
ErythromycinMacrolideFirst-generation macrolide; susceptible to resistance
AzithromycinMacrolideImproved pharmacokinetics; broader spectrum
TelithromycinKetolideEnhanced potency against resistant bacteria
ClindamycinLincosamideDifferent mechanism; effective against anaerobes

Uniqueness of Solithromycin

Solithromycin stands out due to:

  • Its ability to circumvent common resistance mechanisms encountered with other macrolides.
  • Enhanced binding affinity for the ribosomal target site, leading to superior antibacterial action.

High-resolution mass spectrometry serves as a cornerstone analytical technique for the structural characterization and identification of solithromycin and its related impurities. The molecular ion of solithromycin exhibits a characteristic protonated molecule at mass-to-charge ratio 845.6, corresponding to the molecular formula C43H65FN6O10 with a molecular weight of 845.0 grams per mole [1] [2]. This high-resolution mass spectrometric approach provides exceptional mass accuracy, typically achieving precision within 5 parts per million, which enables unambiguous molecular formula determination even for complex macrolide structures [3] [4].

The fragmentation pattern of solithromycin under electrospray ionization conditions reveals structurally diagnostic product ions that facilitate identification and characterization. The base peak fragment appears at mass-to-charge ratio 813.8, resulting from the loss of the amino-phenyl-triazolyl group, while additional major fragments are observed at 688.9, 670.5, 656.8, 638.7, and 510.5 [1]. These fragmentations primarily occur through losses of the amino-phenyl-triazolyl and tetrahydro-pyranyl groups, coupled with fragmentation of the oxazolidinone ring system. The systematic fragmentation behavior provides a distinctive mass spectrometric fingerprint that enables differentiation from other macrolide antibiotics and facilitates impurity profiling during synthetic development.

High-resolution mass spectrometry has proven instrumental in the identification and characterization of seven synthetic impurities observed during solithromycin laboratory development [5] [2]. These impurities were systematically monitored using high-performance liquid chromatography coupled with mass spectrometry, with their structures elucidated through detailed mass spectral analysis combined with nuclear magnetic resonance spectroscopy. The mass spectral characteristics enable rapid screening and identification of process-related impurities, supporting quality control and regulatory compliance efforts according to International Conference on Harmonization guidelines.

Advanced high-resolution mass spectrometric methods, including quadrupole-orbitrap hybrid systems, offer enhanced capabilities for solithromycin analysis through improved resolution, mass accuracy, and dynamic range [3] [4]. These systems typically provide resolving power exceeding 70,000 at mass-to-charge ratio 200, coupled with external calibration accuracy better than 5 parts per million. The enhanced performance characteristics enable comprehensive metabolite profiling, degradation product analysis, and trace impurity detection at sub-parts-per-million levels.

Multinuclear Nuclear Magnetic Resonance Spectral Assignments

Nuclear magnetic resonance spectroscopy provides comprehensive structural information for solithromycin through multinuclear analysis encompassing proton, carbon-13, nitrogen-15, and fluorine-19 nuclei. The complex macrolide structure of solithromycin presents numerous magnetically distinct environments, requiring systematic assignment approaches to establish complete spectral characterization [1] [6] [2].

Proton nuclear magnetic resonance analysis reveals the intricate hydrogen environments within the solithromycin molecule, including the distinctive amino-phenyl-triazolyl side chain that differentiates this fluoroketolide from other macrolide antibiotics. The aromatic protons of the phenyl ring system exhibit characteristic chemical shifts in the 6.5 to 8.0 parts per million region, while the triazole proton appears as a distinctive singlet. The macrolactone ring protons display complex coupling patterns reflecting the rigid conformational preferences of the fourteen-membered ring system.

Carbon-13 nuclear magnetic resonance spectroscopy provides detailed information regarding the carbon framework of solithromycin, with particular emphasis on the keto group substitution that replaces the cladinose sugar found in traditional macrolides. The carbonyl carbons exhibit characteristic downfield shifts, while the fluorine-substituted carbon center displays distinctive coupling patterns with the fluorine nucleus. The desosamine and tetrahydropyranyl sugar moieties contribute additional carbon signals that require careful assignment through two-dimensional correlation experiments.

Fluorine-19 nuclear magnetic resonance represents a particularly valuable analytical tool for solithromycin characterization due to the presence of a single fluorine atom within the macrolactone ring. Fluorine exhibits exceptional sensitivity to its local electronic environment, providing chemical shift information that reflects subtle structural changes and conformational preferences [7] [8]. The fluorine-19 chemical shift for solithromycin typically appears in the range of negative 80 to negative 120 parts per million relative to trichlorofluoromethane, with the exact position dependent on solvent conditions and molecular conformation.

Nitrogen-15 nuclear magnetic resonance, while less routinely employed due to sensitivity limitations, offers valuable insights into the nitrogen-containing functional groups within solithromycin [6]. The dimethylamino group of the desosamine moiety, the triazole nitrogen atoms, and the amino group of the phenyl substituent each exhibit characteristic chemical shift ranges that facilitate structural assignment and confirmation. Advanced techniques such as heteronuclear multiple-bond correlation spectroscopy enable indirect detection of nitrogen-15 signals through proton observation, significantly enhancing sensitivity and practical applicability.

Two-dimensional nuclear magnetic resonance experiments, including correlation spectroscopy, heteronuclear single-quantum coherence, and heteronuclear multiple-bond correlation, provide essential connectivity information for complete structural assignment. These techniques enable systematic assignment of the complex solithromycin structure through identification of scalar coupling relationships and spatial proximities between different nuclei.

X-ray Powder Diffraction Patterns

X-ray powder diffraction analysis provides definitive crystallographic characterization of solithromycin in its solid-state form, enabling identification of polymorphic forms, assessment of crystallinity, and quality control of pharmaceutical materials [9] [10]. The powder diffraction pattern of solithromycin exhibits characteristic peak positions and intensities that serve as a unique fingerprint for material identification and purity assessment.

The crystalline form of solithromycin crystallizes in the orthorhombic crystal system with space group P 21 21 21, exhibiting unit cell parameters of a = 8.6067 ± 0.0001 Ångströms, b = 19.0255 ± 0.0002 Ångströms, and c = 28.0976 ± 0.0002 Ångströms [9]. The unit cell volume measures 4600.89 ± 0.08 cubic Ångströms, with four formula units per unit cell. These crystallographic parameters were determined through single-crystal X-ray diffraction analysis at 150 ± 2 Kelvin using copper K-alpha radiation with wavelength 1.54178 Ångströms.

The powder diffraction pattern exhibits numerous characteristic reflections arising from the orthorhombic unit cell, with the most intense peaks occurring at specific two-theta angles that correspond to the major crystallographic planes. The relative intensities of these reflections follow the systematic relationships dictated by the space group symmetry and atomic positions within the unit cell. Peak positions are calculated using Bragg's law, relating the diffraction angles to the interplanar spacing of the crystal lattice.

Quality assessment through powder diffraction analysis includes evaluation of peak sharpness, which reflects crystallite size and structural perfection, and background levels, which indicate the presence of amorphous material or impurities [10]. The full-width at half-maximum of major diffraction peaks provides quantitative measures of crystallinity, while systematic peak shifts may indicate the presence of solid-state impurities or alternative polymorphic forms.

Advanced powder diffraction techniques, including Rietveld refinement methods, enable quantitative phase analysis and structural parameter determination directly from powder data [11]. These approaches prove particularly valuable for pharmaceutical applications where single-crystal growth may be challenging or where bulk material characterization is required for regulatory compliance.

The powder diffraction pattern serves multiple analytical purposes, including raw material identification, polymorph screening, stability assessment, and batch-to-batch consistency evaluation. Comparison with reference patterns enables rapid identification of solithromycin while detection of additional peaks may indicate the presence of impurities, degradation products, or alternative crystalline forms.

Stability-Indicating High-Performance Liquid Chromatography Methods

Stability-indicating high-performance liquid chromatography methods represent essential analytical tools for solithromycin quality control, enabling separation and quantification of the active pharmaceutical ingredient in the presence of degradation products and process-related impurities [1] [12] [13]. These methods must demonstrate specificity for solithromycin while providing adequate resolution of known and potential degradation products under various stress conditions.

The validated liquid chromatography-tandem mass spectrometry method for solithromycin analysis employs solid-phase extraction using Agilent SPEC C-18 extraction plates with elution solutions containing 0.1 percent formic acid in methanol-acetonitrile mixtures [12]. High-performance liquid chromatography separation utilizes a Phenomenex Luna CN column (150 by 2.0 millimeters, 5 micrometers particle size) with a mobile phase consisting of 20 millimolar ammonium formate with 0.2 percent formic acid and 0.0002 percent citric acid in water (solvent A) and 0.1 percent formic acid in methanol-acetonitrile 50:50 volume per volume (solvent B). The gradient elution profile employs 35 percent solvent A and 65 percent solvent B with a flow rate of 0.3 milliliters per minute and injection volume of 20 microliters.

The analytical method demonstrates exceptional sensitivity with a lower limit of quantification of 0.01 micrograms per milliliter and a calibration range extending from 0.01 to 20 micrograms per milliliter [12]. Method validation parameters include accuracy within ±15 to 20 percent and precision coefficients of variation below 6.45 percent, meeting Food and Drug Administration bioanalytical assay validation criteria. The method specificity enables separation of solithromycin from its major metabolites CEM-122 (N-acetyl-solithromycin) and CEM-214 (hydroxyl destriazolyl-phenylamino-solithromycin).

Forced degradation studies under acidic, alkaline, oxidative, thermal, and photolytic conditions provide comprehensive assessment of solithromycin stability and degradation pathways [13] [14]. These stress testing conditions generate degradation products that challenge the analytical method's ability to maintain specificity and quantitative accuracy. The stability-indicating nature of the method is demonstrated through resolution of degradation peaks from the main solithromycin peak, ensuring accurate quantification even in the presence of degradation products.

High-performance liquid chromatography with radioactivity detection serves as a complementary technique for metabolite profiling and mass balance studies [1]. This approach enables tracking of radiolabeled solithromycin and its metabolites in biological matrices, providing comprehensive characterization of absorption, distribution, metabolism, and excretion pathways. The method sensitivity enables detection of minor metabolites representing less than 1 percent of the total radioactivity.

Ultra-high-performance liquid chromatography methods offer enhanced separation efficiency and reduced analysis times compared to conventional high-performance liquid chromatography approaches [3] [15]. These methods typically employ sub-2-micrometer particle size columns with increased pressure capabilities, enabling improved resolution and faster analysis while maintaining method robustness and reproducibility.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

4.3

Hydrogen Bond Acceptor Count

15

Hydrogen Bond Donor Count

2

Exact Mass

844.47462045 g/mol

Monoisotopic Mass

844.47462045 g/mol

Heavy Atom Count

60

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

9U1ETH79CK

Drug Indication

Investigated for the treatment of community-acquired pneumonia (CAP).
Treatment of gonococcal infection
Treatment of anthrax, Treatment of tularaemia, Treatment of bacterial pneumonia

MeSH Pharmacological Classification

Anti-Bacterial Agents

ATC Code

J - Antiinfectives for systemic use
J01 - Antibacterials for systemic use
J01F - Macrolides, lincosamides and streptogramins
J01FA - Macrolides
J01FA16 - Solithromycin

Other CAS

760981-83-7

Wikipedia

Solithromycin

Use Classification

Human Drugs -> EU pediatric investigation plans

Dates

Last modified: 08-15-2023
1: Jamieson BD, Ciric S, Fernandes P. Safety and Pharmacokinetics of Solithromycin in Subjects with Hepatic Impairment. Antimicrob Agents Chemother. 2015 Apr 13. pii: AAC.04652-14. [Epub ahead of print] PubMed PMID: 25870056.
2: Vandevelde NM, Tulkens PM, Muccioli GG, Van Bambeke F. Modulation of the activity of moxifloxacin and solithromycin in an in vitro pharmacodynamic model of Streptococcus pneumoniae naive and induced biofilms. J Antimicrob Chemother. 2015 Feb 23. pii: dkv032. [Epub ahead of print] PubMed PMID: 25712316.
3: Farrell DJ, Mendes RE, Jones RN. Antimicrobial Activity of Solithromycin against Serotyped Macrolide-Resistant Streptococcus pneumoniae Isolates Collected from U.S. Medical Centers in 2012. Antimicrob Agents Chemother. 2015 Apr;59(4):2432-4. doi: 10.1128/AAC.04568-14. Epub 2015 Jan 20. PubMed PMID: 25605359; PubMed Central PMCID: PMC4356815.
4: Keelan JA, Pugazhenthi K. Trans-placental passage and anti-inflammatory effects of solithromycin in the human placenta. Placenta. 2014 Dec;35(12):1043-8. doi: 10.1016/j.placenta.2014.09.009. Epub 2014 Sep 22. PubMed PMID: 25280973.
5: Miura Y, Payne MS, Keelan JA, Noe A, Carter S, Watts R, Spiller OB, Jobe AH, Kallapur SG, Saito M, Stock SJ, Newnham JP, Kemp MW. Maternal intravenous treatment with either azithromycin or solithromycin clears Ureaplasma parvum from the amniotic fluid in an ovine model of intrauterine infection. Antimicrob Agents Chemother. 2014 Sep;58(9):5413-20. doi: 10.1128/AAC.03187-14. Epub 2014 Jun 30. PubMed PMID: 24982089; PubMed Central PMCID: PMC4135857.
6: Jensen JS, Fernandes P, Unemo M. In vitro activity of the new fluoroketolide solithromycin (CEM-101) against macrolide-resistant and -susceptible Mycoplasma genitalium strains. Antimicrob Agents Chemother. 2014 Jun;58(6):3151-6. doi: 10.1128/AAC.02411-14. Epub 2014 Mar 17. PubMed PMID: 24637681; PubMed Central PMCID: PMC4068426.
7: Piccinelli G, Fernandes P, Bonfanti C, Caccuri F, Caruso A, De Francesco MA. In vitro activity of solithromycin against erythromycin-resistant Streptococcus agalactiae. Antimicrob Agents Chemother. 2014;58(3):1693-8. doi: 10.1128/AAC.02210-13. Epub 2013 Dec 30. PubMed PMID: 24379197; PubMed Central PMCID: PMC3957870.
8: Mallegol J, Fernandes P, Melano RG, Guyard C. Antimicrobial activity of solithromycin against clinical isolates of Legionella pneumophila serogroup 1. Antimicrob Agents Chemother. 2014;58(2):909-15. doi: 10.1128/AAC.01639-13. Epub 2013 Nov 25. PubMed PMID: 24277019; PubMed Central PMCID: PMC3910839.
9: Keelan JA, Kemp MW, Payne MS, Johnson D, Stock SJ, Saito M, Fernandes P, Newnham JP. Maternal administration of solithromycin, a new, potent, broad-spectrum fluoroketolide antibiotic, achieves fetal and intra-amniotic antimicrobial protection in a pregnant sheep model. Antimicrob Agents Chemother. 2014;58(1):447-54. doi: 10.1128/AAC.01743-13. Epub 2013 Nov 4. PubMed PMID: 24189250; PubMed Central PMCID: PMC3910757.
10: Mallegol J, Fernandes P, Seah C, Guyard C, Melano RG. Determination of in vitro activity of solithromycin at different pHs and its intracellular activity tested against clinical isolates of Neisseria gonorrhoeae from a laboratory collection. Antimicrob Agents Chemother. 2013 Jun 24. [Epub ahead of print] PubMed PMID: 23796936; PubMed Central PMCID: PMC3754335.
11: Kobayashi Y, Wada H, Rossios C, Takagi D, Charron C, Barnes PJ, Ito K. A novel macrolide/fluoroketolide, solithromycin (CEM-101), reverses corticosteroid insensitivity via phosphoinositide 3-kinase pathway inhibition. Br J Pharmacol. 2013 Jul;169(5):1024-34. doi: 10.1111/bph.12187. PubMed PMID: 23758162; PubMed Central PMCID: PMC3696326.
12: Oldach D, Clark K, Schranz J, Das A, Craft JC, Scott D, Jamieson BD, Fernandes P. Randomized, double-blind, multicenter phase 2 study comparing the efficacy and safety of oral solithromycin (CEM-101) to those of oral levofloxacin in the treatment of patients with community-acquired bacterial pneumonia. Antimicrob Agents Chemother. 2013 Jun;57(6):2526-34. doi: 10.1128/AAC.00197-13. Epub 2013 Mar 18. PubMed PMID: 23507282; PubMed Central PMCID: PMC3716175.
13: Kobayashi Y, Wada H, Rossios C, Takagi D, Higaki M, Mikura S, Goto H, Barnes PJ, Ito K. A novel macrolide solithromycin exerts superior anti-inflammatory effect via NF-κB inhibition. J Pharmacol Exp Ther. 2013 Apr;345(1):76-84. doi: 10.1124/jpet.112.200733. Epub 2013 Jan 28. PubMed PMID: 23359665.
14: Rodgers W, Frazier AD, Champney WS. Solithromycin inhibition of protein synthesis and ribosome biogenesis in Staphylococcus aureus, Streptococcus pneumoniae, and Haemophilus influenzae. Antimicrob Agents Chemother. 2013 Apr;57(4):1632-7. doi: 10.1128/AAC.02316-12. Epub 2013 Jan 14. PubMed PMID: 23318809; PubMed Central PMCID: PMC3623315.
15: Rodvold KA, Gotfried MH, Still JG, Clark K, Fernandes P. Comparison of plasma, epithelial lining fluid, and alveolar macrophage concentrations of solithromycin (CEM-101) in healthy adult subjects. Antimicrob Agents Chemother. 2012 Oct;56(10):5076-81. doi: 10.1128/AAC.00766-12. Epub 2012 Jul 16. PubMed PMID: 22802254; PubMed Central PMCID: PMC3457395.
16: Golparian D, Fernandes P, Ohnishi M, Jensen JS, Unemo M. In vitro activity of the new fluoroketolide solithromycin (CEM-101) against a large collection of clinical Neisseria gonorrhoeae isolates and international reference strains, including those with high-level antimicrobial resistance: potential treatment option for gonorrhea? Antimicrob Agents Chemother. 2012 May;56(5):2739-42. doi: 10.1128/AAC.00036-12. Epub 2012 Feb 21. PubMed PMID: 22354296; PubMed Central PMCID: PMC3346660.
17: Wittlin S, Ekland E, Craft JC, Lotharius J, Bathurst I, Fidock DA, Fernandes P. In vitro and in vivo activity of solithromycin (CEM-101) against Plasmodium species. Antimicrob Agents Chemother. 2012 Feb;56(2):703-7. doi: 10.1128/AAC.05039-11. Epub 2011 Nov 14. PubMed PMID: 22083475; PubMed Central PMCID: PMC3264280.
18: Still JG, Schranz J, Degenhardt TP, Scott D, Fernandes P, Gutierrez MJ, Clark K. Pharmacokinetics of solithromycin (CEM-101) after single or multiple oral doses and effects of food on single-dose bioavailability in healthy adult subjects. Antimicrob Agents Chemother. 2011 May;55(5):1997-2003. doi: 10.1128/AAC.01429-10. Epub 2011 Jan 31. PubMed PMID: 21282444; PubMed Central PMCID: PMC3088205.
19: Putnam SD, Sader HS, Farrell DJ, Biedenbach DJ, Castanheira M. Antimicrobial characterisation of solithromycin (CEM-101), a novel fluoroketolide: activity against staphylococci and enterococci. Int J Antimicrob Agents. 2011 Jan;37(1):39-45. doi: 10.1016/j.ijantimicag.2010.08.021. PubMed PMID: 21075602.
20: Farrell DJ, Castanheira M, Sader HS, Jones RN. The in vitro evaluation of solithromycin (CEM-101) against pathogens isolated in the United States and Europe (2009). J Infect. 2010 Dec;61(6):476-83. doi: 10.1016/j.jinf.2010.08.010. Epub 2010 Sep 8. PubMed PMID: 20831882.

Explore Compound Types